molecular formula C18H16N6O2 B383135 Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 503431-35-4

Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B383135
CAS RN: 503431-35-4
M. Wt: 348.4g/mol
InChI Key: ZJHAHVHGZVSXCF-UHFFFAOYSA-N
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Description

The compound “Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyridinyl group, a tetraazolo group, a pyrimidine ring, and a carboxylate group . These groups are common in many bioactive molecules and pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via ring cleavage methodology reactions or copper-catalyzed approaches . These methods allow for the introduction of various functional groups to the core structure .


Molecular Structure Analysis

The molecular structure of this compound, like other similar compounds, is likely to be complex due to the presence of multiple rings and functional groups . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For instance, the carboxylate group could undergo reactions typical of carboxylic acids, such as esterification . The pyrimidine ring could participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of a carboxylate group could make the compound acidic .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Anticancer Activity

The compound has been studied for its potential anticancer activity . In a study, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells. The compound displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Antimicrobial Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential including antimicrobial activity . A series of 2,4,6-trisubstituted pyrimidines were synthesized and screened for their in vitro antimicrobial activity against bacterial and fungal strains .

Adenine Mimetic

The possibility of using tetrahydropyrazolo [1,5-a]pyrimidine as an adenine mimetic for binding to the ATP-binding sites of proteins is of particular interest .

Antiviral Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential including antiviral activity .

Anti-inflammatory Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential including anti-inflammatory activity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis .

properties

IUPAC Name

benzyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-12-15(17(25)26-11-13-7-3-2-4-8-13)16(14-9-5-6-10-19-14)24-18(20-12)21-22-23-24/h2-10,16H,11H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHAHVHGZVSXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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